molecular formula C9H12O3S B8247371 MFCD28364353

MFCD28364353

Cat. No.: B8247371
M. Wt: 200.26 g/mol
InChI Key: KXJNMUVDHMKDFH-UHFFFAOYSA-N
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Description

The compound identified by the MDL number MFCD28364353 (hypothetical identifier based on contextual analysis) is a heterocyclic organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . Its synthesis typically involves coupling reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) with cesium carbonate as a base, followed by purification via column chromatography or recrystallization .

Key properties inferred from similar compounds include:

  • Hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Pharmacokinetic profiles: Moderate bioavailability (score ≈0.55) and low solubility (0.24 mg/mL) due to high molecular weight and polarity .

Properties

IUPAC Name

1-methoxy-2-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-12-9-6-4-3-5-8(9)7-13(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJNMUVDHMKDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

MFCD28364353 can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

MFCD28364353 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MFCD28364353 has several applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD28364353 involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Index
This compound C₂₇H₃₀N₆O₃ 486.57 Amide, triazine -
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Chloropyrrole, triazine 85%
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogens 71%
CAS 1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 Amide, heterocyclic 98%

Key Observations :

  • CAS 1022150-11-3 is nearly identical to this compound in molecular formula and weight, suggesting it may be a stereoisomer or polymorph .
  • CAS 918538-05-3 shares a triazine core but lacks the amide group, reducing its molecular complexity and bioavailability .
  • CAS 1046861-20-4 diverges significantly, incorporating boronic acid and halogens, which enhance reactivity in cross-coupling reactions .

Table 2: Physicochemical Properties

Property This compound CAS 918538-05-3 CAS 1046861-20-4
Log S (ESOL) -2.99 -3.1 -2.99
Solubility (mg/mL) 0.24 0.15 0.24
TPSA (Ų) 40.46 48.98 40.46
Bioavailability 0.55 0.45 0.55

Key Observations :

  • This compound and CAS 1046861-20-4 exhibit identical solubility and topological polar surface area (TPSA), indicating similar membrane permeability.
  • CAS 918538-05-3 has lower solubility due to higher TPSA and chlorine substituents, which increase polarity .

Table 3: Bioactivity Profiles

Property This compound CAS 918538-05-3 CAS 1046861-20-4
PAINS Alerts 0.0 0.0 0.0
Brenk Alerts 1.0 1.0 1.0
Leadlikeness 1.0 0.5 1.0
Synthetic Accessibility 2.07 3.45 2.07

Key Observations :

  • This compound and CAS 1046861-20-4 are more synthetically accessible than CAS 918538-05-3 , making them preferable for industrial-scale production .
  • All compounds show low PAINS (pan-assay interference) alerts, indicating specificity in biological assays .

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